tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.1935 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the bromination of 3,4-dihydroquinoxaline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In industry, this compound can be used in the production of materials with specific properties. For example, it may be used in the synthesis of polymers or other materials with desired chemical and physical characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific applicationThe exact pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
- tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 5-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 5-iodo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate may exhibit different reactivity and properties due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s chemical behavior and interactions .
Properties
Molecular Formula |
C13H17BrN2O2 |
---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-9(14)5-4-6-10(11)16/h4-6,15H,7-8H2,1-3H3 |
InChI Key |
HNNGMRMIFPPBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.